4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)12-9-8(5)7(4-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
FYNZKXBARXCPMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=CN2)C(=O)O)C |
Origine du produit |
United States |
Méthodes De Préparation
Core Ring Construction via Cyclocondensation
The pyrrolo[2,3-b]pyridine scaffold is synthesized through cyclocondensation of 2-amino-4,6-dimethylpyridine with β-keto esters. For instance, reacting 2-amino-4,6-dimethylpyridine with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux) induces cyclization, forming 3-methyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine . This intermediate serves as the precursor for subsequent functionalization.
Key Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature | Time |
|---|---|---|---|
| 2-Amino-4,6-dimethylpyridine, ethyl acetoacetate | HCl, ethanol | Reflux | 12–24 h |
Regioselective Bromination at Position 3
Bromination at position 3 is critical for introducing the carboxylic acid group. Using bromine (Br₂) in chloroform at 0°C to room temperature achieves selective bromination . Alternatively, N-bromosuccinimide (NBS) with triethylamine in dichloromethane (DCM) offers milder conditions.
Bromination Methods
Protection of the pyrrole NH with a tosyl group prior to bromination prevents side reactions . Tosylation employs p-toluenesulfonyl chloride (TsCl) in a biphasic system (dichloromethane/NaOH), achieving >90% protection efficiency.
| Reagents | Catalyst System | Solvent | CO Pressure | Temperature | Time |
|---|---|---|---|---|---|
| CO, MeOH | Pd(OAc)₂, PPh₃ | DMF | 1 atm | 80°C | 12 h |
Hydrolysis of the ester with 2.5 N NaOH in dioxane at reflux completes the conversion .
Alternative Cyano Substitution Pathway
The bromide at position 3 is substituted with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C . Subsequent hydrolysis of the nitrile with concentrated HCl or H₂SO₄ yields the carboxylic acid.
Cyano Substitution and Hydrolysis
Deprotection and Final Isolation
Removal of the tosyl protecting group is achieved via treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60–90°C . Final purification by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the target compound in >95% purity .
Comparative Analysis of Synthetic Routes
The carbonylation route offers higher yields (∼75%) but requires specialized CO equipment. In contrast, the cyano pathway is accessible but involves toxic cyanide reagents. Scalability favors the tosyl protection strategy due to robust intermediate stability.
Yield Comparison
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Carbonylation | 68% | High regioselectivity |
| Cyano Hydrolysis | 57% | Avoids CO handling |
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Competing bromination at other positions is mitigated by steric hindrance from 4,6-dimethyl groups .
-
Ester Hydrolysis : Prolonged reflux with NaOH risks decarboxylation; pH-controlled hydrolysis at 50°C improves yields .
-
Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains efficiency while lowering costs .
Analyse Des Réactions Chimiques
4. Applications de recherche scientifique
L’acide 4,6-diméthyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylique a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique, en particulier comme inhibiteur d’enzymes ou de récepteurs spécifiques impliqués dans les voies des maladies.
Science des matériaux : La structure chimique unique du composé en fait un candidat pour le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.
Recherche biologique : Le composé est utilisé comme un outil de recherche biologique pour étudier les effets de modifications chimiques spécifiques sur les systèmes biologiques.
Applications De Recherche Scientifique
Pharmacological Applications
Anticancer Activity
Research has highlighted the potential of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. These receptors are implicated in various cancers, and targeting them can be an effective strategy for cancer therapy. For instance, a study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFR1–3, significantly inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .
Anticonvulsant and Analgesic Properties
The compound has also been noted for its anticonvulsant effects. Pyrrolo[2,3-b]pyridine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems . Additionally, their analgesic properties suggest potential applications in pain management therapies.
Anti-inflammatory Effects
Recent studies indicate that derivatives of this compound can exert anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases . The modulation of inflammatory pathways could lead to the development of new therapeutic agents with fewer side effects than traditional anti-inflammatory drugs.
Synthesis and Structural Modifications
The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. Recent advancements have focused on synthesizing these compounds using cost-effective and readily available substrates. For example, one approach involves the use of 2-amino-1,5-diphenyl-1H-pyrrole derivatives combined with various reagents to yield functionalized pyrrolo[2,3-b]pyridine structures .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives:
Mécanisme D'action
Le mécanisme d’action de l’acide 4,6-diméthyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant ainsi son activité et modulant ainsi une voie biologique spécifique. Alternativement, le composé peut interagir avec un récepteur, déclenchant une cascade de signalisation qui conduit à une réponse cellulaire spécifique .
Comparaison Avec Des Composés Similaires
Structural and Molecular Differences
The table below summarizes key structural and physicochemical properties of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs:
Physicochemical Properties
- Lipophilicity : The dual methyl groups in the target compound likely increase LogP compared to analogs like 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (LogP = 2.13) . This enhances membrane permeability but may reduce aqueous solubility.
- Halogenated Derivatives: Bromine substitution (e.g., 6-bromo analog) increases molecular weight (241.04 vs.
Activité Biologique
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic implications, and case studies.
- Chemical Formula : C₉H₈N₂O₂
- CAS Number : 1114822-92-2
- Molecular Weight : 176.17 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Notably, it has been identified as a selective inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1), which is implicated in various cellular processes including cell survival and proliferation.
Inhibition of SGK1 Kinase
Research has demonstrated that compounds similar to this compound can effectively inhibit SGK1 activity. Such inhibition is crucial for treating diseases associated with aberrant SGK1 signaling, including certain cancers and metabolic disorders .
Anticancer Properties
Recent studies have explored the efficacy of this compound against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. A specific derivative demonstrated IC₅₀ values in the nanomolar range against FGFRs and exhibited significant antiproliferative effects on breast cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| SGK1 Inhibition | SGK1 | Not specified |
Case Study 1: In Vitro Efficacy Against Cancer Cells
In a study examining the effects of pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines (4T1), it was found that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities. This suggests a multifaceted approach to cancer treatment where these compounds could potentially serve as therapeutic agents .
Case Study 2: Selectivity in Kinase Inhibition
Another investigation focused on the selectivity profile of pyrrolo[2,3-b]pyridine derivatives revealed that certain analogs exhibited high selectivity for PKMYT1 kinase over other kinases. This selectivity is critical for minimizing off-target effects in therapeutic applications .
Q & A
Q. What are the key synthetic routes for 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Alkylation or acylation of the pyrrole ring to introduce methyl groups at positions 4 and 6.
- Step 2 : Carboxylic acid group introduction via hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .
- Yields : Reported yields for analogous compounds range from 45% to 60% depending on reaction optimization (e.g., solvent choice, temperature) .
- Key Techniques : Column chromatography for purification and NMR/LCMS for structural validation .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.14–8.20 ppm and methyl groups at δ 2.33 ppm) .
- Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 309.9 for a derivative in ).
- SMILES Notation : C1=CNC2=C1C(=CC=N2)C(=O)O (verified via CAS Common Chemistry) .
Q. What biological activities are associated with this compound?
- Kinase Inhibition : Structural analogs (e.g., lunresertib) act as serine/threonine kinase inhibitors, suggesting potential anticancer applications .
- FGFR Targeting : Derivatives of pyrrolo[2,3-b]pyridine-carboxylic acids show inhibitory activity against fibroblast growth factor receptors (FGFRs), critical in cancer cell proliferation .
Advanced Research Questions
Q. How can reaction yields be optimized during derivative synthesis?
- Catalyst Selection : Use of palladium catalysts for cross-coupling reactions improves regioselectivity .
- Temperature Control : Maintaining reactions at 60–80°C minimizes side-product formation .
- Flow Chemistry : Continuous flow reactors enhance scalability and purity for industrial-grade synthesis .
- Purification : Preparative HPLC or recrystallization from ethanol/water mixtures increases final purity (>95%) .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate Assays : Validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) clarifies binding interactions and resolves discrepancies in inhibitor potency .
- Structural Modifications : Systematic substitution at positions 4, 5, or 6 can isolate variables affecting activity .
Q. What structural modifications enhance inhibitory potency against FGFRs?
Methodological Considerations
- Handling Data Variability : Use standardized protocols (e.g., NIH Assay Guidance Manual) for enzymatic assays to reduce inter-lab variability .
- Synthetic Challenges : Mitigate pyrrole ring oxidation by conducting reactions under inert atmospheres (N2/Ar) .
- Computational Tools : Density functional theory (DFT) calculations predict reactive sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
